1-Dodecanamine, sulfate

Description

Contextualization of Long-Chain Aliphatic Amines and Their Derivatives in Contemporary Chemical Research

Long-chain aliphatic amines, which include alkylamines, alkyl polyamines, alkanolamines, and aliphatic heterocyclic amines, are a diverse and crucial class of chemicals. rsc.org Their structural variety makes them indispensable across numerous sectors, including agriculture, medicine, and various chemical and technological industries. rsc.org Traditionally reliant on fossil fuels, the production of these amines is increasingly shifting towards more sustainable, bio-based feedstocks like lignocellulose and natural oils. rsc.org

Research into long-chain aliphatic amines is extensive, covering areas from their electrochemical properties to their use in synthesizing other valuable chemicals. nih.govamanote.com For instance, recent studies have explored the synthesis of long-chain aliphatic amines from renewable fatty acids through whole-cell photoenzymatic cascades. nih.gov

Significance of Sulfate (B86663) Counterions in Amphiphilic Compound Design and Functionality

The size and hydration properties of the counterion are critical factors. nih.gov For instance, the electrostatic interaction between the polar water molecules and the ionic counterion is a key determinant of the compound's behavior in aqueous solutions. nih.govmdpi.com The choice of counterion can even influence the secondary structure of peptides and their biological activity. mdpi.com

Research Trajectories and Academic Relevance Pertaining to 1-Dodecanamine, Sulfate

This compound, also known as dodecylammonium sulfate, is a subject of ongoing research due to its wide range of applications. ontosight.ai It is utilized as a surfactant in personal care products, an excipient in pharmaceuticals to enhance solubility, and a corrosion inhibitor. ontosight.aiontosight.ai Its role in the synthesis of nanoparticles and in materials science is also an active area of investigation.

The compound's formation and properties, including its stoichiometry, which can vary, are dependent on the synthesis method. ontosight.ai Crystallographic studies have provided detailed insights into its structure, revealing how hydrogen bonds link the cations and anions into layered formations. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

26741-74-2 |

|---|---|

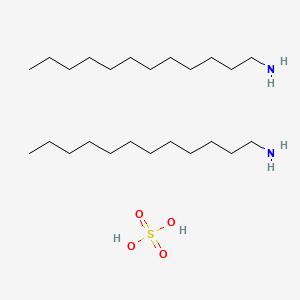

Molecular Formula |

C24H56N2O4S |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

dodecan-1-amine;sulfuric acid |

InChI |

InChI=1S/2C12H27N.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;1-5(2,3)4/h2*2-13H2,1H3;(H2,1,2,3,4) |

InChI Key |

OVRWSOABJJYTBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN.CCCCCCCCCCCCN.OS(=O)(=O)O |

Origin of Product |

United States |

Advanced Characterization Techniques for Structural and Functional Analysis of 1 Dodecanamine, Sulfate

Spectroscopic Methodologies for Molecular and Electronic Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular and electronic properties of 1-Dodecanamine, sulfate (B86663). By interacting with molecules using electromagnetic radiation, these methods reveal detailed information about atomic connectivity, functional groups, elemental composition, and local atomic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the structure and dynamics of molecules. It relies on the magnetic properties of atomic nuclei, providing precise data on the chemical environment of atoms like hydrogen (¹H) and carbon (¹³C).

For 1-Dodecanamine, sulfate, ¹H and ¹³C NMR spectra are used to confirm the molecular structure by identifying the various carbon and hydrogen environments within the dodecyl chain and near the amine headgroup. hep.com.cnhep.com.cn The integration of NMR signal intensities can be used for quantitative analysis, a technique known as qNMR, which is useful for determining concentrations with high precision. nih.gov

Beyond structural confirmation, NMR is exceptionally valuable for studying the aggregation behavior of surfactants. The formation of micelles at concentrations above the critical micelle concentration (CMC) induces changes in the chemical shifts (δ) and self-diffusion coefficients (D) of the surfactant molecules. pku.edu.cn By monitoring these changes, the transition from individual molecules (unimers) to micelles can be tracked. Furthermore, diffusion-ordered spectroscopy (DOSY), an NMR experiment, can measure the diffusion coefficients of micelles, which relates to their size and shape. nih.govunt.edu Studies have shown that as surfactant concentration increases, abrupt changes in chemical shifts and diffusion coefficients can indicate a transformation in micelle morphology, for instance, from spherical to larger, non-spherical (e.g., rod-like or ellipsoidal) structures. pku.edu.cn The chemical shifts of protons near the polar headgroup are particularly sensitive to these transitions. pku.edu.cn

| layers Group | functions Proton Environment | gps_fixed Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| Terminal Methyl | -CH₃ | ~0.8-0.9 | Triplet signal, furthest from the polar headgroup. |

| Alkyl Chain Methylene | -(CH₂)₉- | ~1.2-1.4 | Large, broad signal representing the bulk of the hydrophobic chain. |

| β-Methylene | -CH₂-CH₂-NH₃⁺ | ~1.6-1.8 | Multiplet signal, adjacent to the α-methylene group. |

| α-Methylene | -CH₂-NH₃⁺ | ~2.9-3.1 | Multiplet signal, deshielded due to proximity to the positively charged nitrogen atom. |

| Ammonium (B1175870) | -NH₃⁺ | Variable (~7.5-8.5) | Broad signal, position is highly dependent on solvent, pH, and concentration. |

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer collects high-spectral-resolution data over a wide spectral range, making it a valuable tool for identifying the functional groups present in a molecule. scispace.com

In the context of this compound, FTIR is instrumental in verifying the presence of its key chemical bonds and studying its adsorption behavior onto surfaces. The FTIR spectrum of dodecylamine (B51217) displays characteristic peaks corresponding to N-H stretching vibrations, C-H stretching of the alkyl chain, and various bending vibrations. researchgate.netresearchgate.net The sulfate ion (SO₄²⁻) also has a strong, characteristic absorption band. researchgate.net

When this compound adsorbs onto a substrate, such as a mineral surface, changes in the FTIR spectrum can reveal the mechanism of interaction. scirp.org For example, the appearance of dodecylamine's characteristic alkyl C-H stretch peaks (around 2924 and 2852 cm⁻¹) on a substrate after treatment confirms its adsorption. scirp.org Shifts in the position or changes in the intensity of the N-H vibration bands can indicate whether the adsorption involves the amine headgroup, for instance, through electrostatic interactions or hydrogen bonding. mdpi.comresearchgate.net Studies on the adsorption of dodecylamine on minerals like smithsonite (B87515) and silica (B1680970) have utilized FTIR to demonstrate the presence of the amine on the surface and to infer the nature of the bonding. scirp.orgmdpi.com

| waves Wavenumber Range (cm⁻¹) | vibration Vibrational Mode | layers Functional Group |

|---|---|---|

| 3400-3200 | N-H Stretch | Amine/Ammonium (-NH₂ / -NH₃⁺) |

| 2955-2915 | Asymmetric C-H Stretch | Alkyl chain (-CH₂, -CH₃) |

| 2860-2845 | Symmetric C-H Stretch | Alkyl chain (-CH₂, -CH₃) |

| 1650-1550 | N-H Bend (Scissoring) | Amine/Ammonium (-NH₂ / -NH₃⁺) |

| 1475-1460 | C-H Bend (Scissoring) | Methylene (-CH₂) |

| 1130-1080 | S=O Stretch | Sulfate (SO₄²⁻) |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine elemental composition, empirical formula, and the chemical and electronic states of elements within a material. unimi.itthermofisher.com The technique works by irradiating a surface with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. thermofisher.com

For this compound, XPS can confirm the presence of all expected elements (carbon, nitrogen, sulfur, oxygen) on a surface. More importantly, it provides information on their chemical state. eag.com The binding energy of a core electron is sensitive to the chemical environment of the atom. This allows XPS to distinguish between different oxidation states of an element. For example, XPS is highly effective at distinguishing the sulfur in a sulfate (S⁶⁺) from sulfur in a sulfide (B99878) (S²⁻). eag.com In studies involving the adsorption of dodecylamine onto sulfidized minerals, XPS has been used to identify the formation of a ZnS layer and the subsequent adsorption of the amine. scirp.orgresearchgate.net By analyzing the high-resolution spectra of the N 1s and S 2p peaks, one can gain insight into the nature of the surface species and their interactions. researchgate.neticmpp.ro

| grain Element | album Core Level | flash_on Approximate Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Carbon | C 1s | ~285.0 | Confirms presence of alkyl chain (C-C, C-H bonds). |

| Nitrogen | N 1s | ~401-402 | Indicates protonated amine (-NH₃⁺) state. |

| Oxygen | O 1s | ~532-533 | Associated with the sulfate (S-O) bonds. |

| Sulfur | S 2p | ~168-170 | Characteristic of sulfur in the +6 oxidation state (sulfate). eag.com |

X-ray Absorption Fine-Structure (XAFS) spectroscopy is a powerful, element-specific technique for determining the local geometric and/or electronic structure of matter. udel.edu The technique can be applied to any state of matter and is particularly useful for non-crystalline systems. udel.edu XAFS spectra are typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

For this compound, XAFS at the sulfur K-edge can provide detailed information about the sulfate group.

XANES : The XANES region, close to the absorption edge, is sensitive to the oxidation state and coordination chemistry (e.g., tetrahedral geometry of the sulfate ion). researchgate.netesrf.fr The features in the XANES spectra, such as the position and intensity of the "white line" (the main absorption peak), are strongly affected by factors like protonation state and solvation. nih.gov

EXAFS : The EXAFS region, extending several hundred eV past the edge, contains oscillatory structures that arise from the scattering of the ejected photoelectron by neighboring atoms. esrf.fr Analysis of the EXAFS signal can yield precise information about the local atomic environment, including bond distances (e.g., S-O distance in the sulfate ion), coordination number (the number of nearest neighbors), and the identity of those neighbors. researchgate.netnih.gov For the sulfate ion, EXAFS analysis must often consider multiple scattering effects that occur within the rigid tetrahedral unit. nih.gov

| analytics Spectral Region | insights Primary Information Derived | Example for Sulfate (SO₄²⁻) |

|---|---|---|

| XANES | Oxidation State & Coordination Geometry | Confirms S(VI) oxidation state and tetrahedral coordination. researchgate.netnih.gov |

| EXAFS | Bond Distances & Coordination Numbers | Determines precise S-O bond lengths and confirms coordination number of 4 (oxygen atoms). esrf.frnih.gov |

Microscopic and Imaging Techniques for Morphological and Surface Analysis

While spectroscopy provides molecular-level data, microscopy techniques allow for the direct visualization of the larger, organized structures that molecules like this compound can form.

Cryo-Transmission Electron Microscopy (cryo-TEM) is an indispensable imaging technique for the structural analysis of colloidal and biological samples in their native, hydrated state. nih.govcore.ac.uk The method involves the rapid vitrification (freezing) of a thin liquid film of the sample, which traps the structures present in solution without the formation of ice crystals that would otherwise destroy them. core.ac.uknih.gov

For surfactants like this compound, cryo-TEM is the premier technique for visualizing the morphology of the supramolecular assemblies they form in solution. nih.gov It allows for direct imaging of micelles, revealing their size, shape (e.g., spherical, worm-like/rod-like), and distribution. rsc.orgnih.gov The technique is powerful enough to capture a wide variety of structures, including unilamellar and multilamellar vesicles (MLVs), and can even visualize transitions between these structures, for instance, a flow-induced transition from vesicles to threadlike micelles. rsc.orgacs.org By directly observing these nanostructures, cryo-TEM provides crucial evidence that complements the indirect, bulk measurements obtained from techniques like light scattering or NMR. nih.gov

| bubble_chart Supramolecular Structure | visibility Key Morphological Features | Typical Conditions |

|---|---|---|

| Spherical Micelles | Small, globular aggregates with a hydrophobic core and hydrophilic shell. rsc.org | Typically form just above the critical micelle concentration (CMC). |

| Rod-like/Worm-like Micelles | Elongated, cylindrical aggregates. rsc.org | Often form at higher surfactant concentrations or with additives. |

| Vesicles | Hollow spheres with one or more lipid bilayers enclosing an aqueous core. rsc.org | Can form under specific conditions, sometimes coexisting with micelles. |

| Lamellar Phases | Stacked sheets or bilayers of surfactant molecules. rsc.org | Can be observed at very high surfactant concentrations. |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. mdpi.com In the context of this compound, SEM can be employed to examine the morphology of the compound in its solid or aggregated state.

Detailed Research Findings:

When analyzing the solid form of this compound, SEM micrographs can reveal details about its crystal habit, particle size distribution, and surface texture. For instance, studies on similar long-chain amine compounds have utilized SEM to observe the formation of various structures, from simple crystalline particles to more complex, aggregated networks. hep.com.cn The appearance of these structures under SEM can be influenced by the method of preparation, such as precipitation or crystallization conditions.

SEM imaging operates by scanning a focused beam of electrons over a sample's surface. iagi.or.id The interaction of the electron beam with the sample generates various signals, primarily secondary electrons (SE) and backscattered electrons (BSE). mdpi.comiagi.or.id Secondary electrons are particularly sensitive to surface topography and are used to generate detailed images of surface features. kpi.ua Backscattered electrons, on the other hand, provide contrast based on the atomic number of the elements in the sample, which can offer some compositional information. mdpi.com

For this compound, which is composed of carbon, hydrogen, nitrogen, sulfur, and oxygen, BSE imaging could potentially highlight areas with different elemental concentrations, although the contrast might be subtle due to the relatively low atomic numbers. To enhance contrast and obtain clearer morphological details, especially in polymer blends or composite materials containing the surfactant, staining with a heavy element like osmium tetroxide can be used in conjunction with backscattered electron imaging. kpi.ua

| Imaging Mode | Information Obtained | Relevance to this compound |

| Secondary Electron Imaging (SEI) | High-resolution topographical details of the sample surface. kpi.ua | Visualization of crystal shape, size, and surface roughness of solid this compound. |

| Backscattered Electron Imaging (BSEI) | Compositional contrast based on atomic number. mdpi.com | Can help differentiate the surfactant from other components in a mixture if there is sufficient atomic number contrast. |

Atomic Force Microscopy (AFM) for Adsorption Layer Visualization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of surfaces at the atomic or molecular level. azooptics.com It is particularly valuable for studying the adsorption of surfactants like this compound onto various substrates, providing insights into the structure and organization of the adsorbed layer. spmtips.com

Detailed Research Findings:

AFM operates by scanning a sharp tip, attached to a flexible cantilever, across a surface. azooptics.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical image. azooptics.com AFM can be operated in various modes, including contact mode and tapping mode, and can be used in both air and liquid environments, making it suitable for studying adsorption phenomena under physiologically relevant conditions. spmtips.com

Furthermore, AFM can be used to probe the mechanical properties and interaction forces of the adsorbed layer. nih.gov By measuring the adhesion force between the AFM tip and the adsorbed surfactant layer, information about the strength of adsorption and potential conformational changes of the molecules over time can be obtained. nih.gov

| AFM Measurement | Information Gained | Significance for this compound |

| Topographical Imaging | Visualization of the 3D structure of the adsorbed layer, including molecular arrangement and surface coverage. azooptics.comaps.org | Understanding how this compound molecules organize at interfaces. |

| Adhesion Force Measurement | Quantification of the interaction strength between the AFM tip and the adsorbed layer. nih.gov | Provides insights into the stability and binding characteristics of the surfactant on a given surface. |

| Phase Imaging | Mapping of variations in material properties such as elasticity and adhesion across the surface. | Can reveal different domains or phases within the adsorbed layer of this compound. |

Scattering and Diffraction Techniques for Supramolecular Structures and Crystalline Phases

Scattering and diffraction techniques are indispensable for characterizing the supramolecular assemblies and crystalline nature of this compound. These methods provide information on the size, shape, and arrangement of particles in solution and the long-range order in the solid state.

Small Angle X-ray Scattering (SAXS) for Micellar and Aggregate Characterization

Small-Angle X-ray Scattering (SAXS) is a powerful technique for studying the structure of materials on a nanometer to micrometer scale. sesame.org.jo It is particularly well-suited for characterizing the size, shape, and interactions of micelles and other aggregates formed by surfactants like this compound in solution. uni-saarland.dersc.org

Detailed Research Findings:

In a SAXS experiment, a beam of X-rays is passed through a sample, and the scattered X-rays are detected at very small angles. sesame.org.jo The resulting scattering pattern contains information about the electron density fluctuations within the sample, which can be analyzed to determine the structural characteristics of the scattering particles. nih.gov

The analysis of SAXS data can provide a detailed picture of the internal structure of the micelles, including the size of the hydrophobic core and the thickness of the hydrophilic shell. nih.gov This information is crucial for understanding the solubilization capacity of the surfactant and its behavior in various formulations.

| SAXS Parameter | Structural Information | Importance for this compound |

| Radius of Gyration (Rg) | An overall measure of the size of the micelle. sesame.org.jo | Provides a fundamental parameter for characterizing micellar dimensions. |

| Scattering Form Factor | Information about the shape of the micelles. uni-saarland.de | Helps to distinguish between spherical, ellipsoidal, or other micellar geometries. |

| Structure Factor | Information about the interactions between micelles. nih.gov | Reveals details about inter-micellar forces and the spatial arrangement of micelles in solution. |

Dynamic Light Scattering (DLS) for Particle and Aggregate Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and aggregates in suspension or solution. nih.govmicrotrac.com It is widely used to determine the hydrodynamic radius of micelles, vesicles, and other nanoparticles formed by surfactants such as this compound.

Detailed Research Findings:

DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a liquid. anton-paar.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. usp.org By analyzing the time-dependent fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter can be calculated using the Stokes-Einstein equation. usp.orghoriba.com

For this compound solutions, DLS is a primary tool for determining the average size and size distribution of the micelles or any larger aggregates that may be present. rsc.org The technique is sensitive to the presence of even small amounts of larger aggregates, which can be indicated by a high polydispersity index (PDI). nih.gov A low PDI value suggests a monodisperse sample with particles of a uniform size. nih.gov

DLS measurements can be used to monitor changes in micellar size as a function of concentration, temperature, pH, or the addition of other components to the solution. This information is critical for understanding the stability and performance of surfactant formulations.

| DLS Parameter | Description | Relevance to this compound |

| Hydrodynamic Diameter (Dh) | The diameter of a sphere that has the same diffusion coefficient as the particle being measured. anton-paar.com | Provides the average size of the micelles or aggregates in solution. |

| Polydispersity Index (PDI) | A measure of the broadness of the particle size distribution. usp.org | Indicates the homogeneity of the micellar population. A high PDI may suggest the presence of multiple species or aggregates. |

| Intensity Distribution | The primary size distribution obtained from DLS, weighted by the scattering intensity of the particles. nih.gov | Can reveal the presence of different size populations within the sample. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis and Quantification

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the characterization of crystalline materials. americanpharmaceuticalreview.com It is used to identify the crystalline phases present in a solid sample and can also be used for quantitative phase analysis. mdpi.comcgs.gov.cz For this compound, PXRD is essential for characterizing its solid-state properties.

Detailed Research Findings:

PXRD is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystallographic planes within a crystalline material. americanpharmaceuticalreview.com The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase, with peaks at specific diffraction angles (2θ) that are characteristic of the material's crystal structure. americanpharmaceuticalreview.com

By comparing the experimental PXRD pattern of this compound to a database of known patterns, the crystalline phase can be identified. cgs.gov.cz This is crucial for confirming the identity and purity of the solid material. Furthermore, if the sample is a mixture of different crystalline forms (polymorphs) or contains crystalline impurities, PXRD can be used to identify and quantify each phase. americanpharmaceuticalreview.commdpi.com

The sharpness and intensity of the diffraction peaks can also provide information about the crystallinity and crystallite size of the material. Broadened peaks may indicate small crystallite size or the presence of lattice strain. cgs.gov.cz In some cases, PXRD can also be used to determine the unit cell parameters of the crystal lattice. cgs.gov.cz

| PXRD Application | Information Provided | Significance for this compound |

| Phase Identification | Identification of the crystalline form(s) present in the solid sample. nist.gov | Confirms the chemical identity and crystalline nature of the material. |

| Quantitative Phase Analysis | Determination of the relative amounts of different crystalline phases in a mixture. mdpi.com | Essential for quality control and ensuring the desired polymorphic form is present. |

| Crystallinity Assessment | Qualitative assessment of the degree of crystallinity. | Distinguishes between crystalline and amorphous content in the solid surfactant. |

| Unit Cell Parameter Determination | Precise measurement of the dimensions of the crystal lattice. cgs.gov.cz | Provides fundamental crystallographic data for the material. |

Advanced Analytical Methodologies for Purity, Concentration, and Interfacial Properties

Ensuring the purity and accurately determining the concentration of this compound are critical for its effective use. Advanced analytical techniques are employed for this purpose, alongside methods to characterize its behavior at interfaces.

Detailed Research Findings:

The purity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the main component from any impurities or related substances. benchchem.com When coupled with a detector such as a Charged Aerosol Detector (CAD), it can provide quantitative information about the purity of the sample. benchchem.com The validation of such analytical procedures is crucial and should follow established guidelines to ensure accuracy, precision, and specificity. europa.eu

For determining the concentration of this compound in various matrices, techniques such as titration or spectroscopic methods can be employed. The choice of method will depend on the sample matrix and the required sensitivity.

The interfacial properties of this compound, which are fundamental to its function as a surfactant, are often studied using techniques like surface tension measurements. These measurements can determine the critical micelle concentration (CMC), which is the concentration at which micelles begin to form in solution. The CMC is a key parameter that characterizes the efficiency of a surfactant.

| Analytical Technique | Parameter Measured | Importance |

| High-Performance Liquid Chromatography (HPLC) | Purity, presence of impurities. benchchem.com | Ensures the quality and consistency of the surfactant. |

| Titration Methods | Concentration in solution. | Provides accurate quantification for formulation and research purposes. |

| Surface Tensiometry | Critical Micelle Concentration (CMC), surface tension reduction. | Characterizes the surfactant's effectiveness at interfaces. |

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS) for Quantification

The quantification of this compound in complex mixtures is effectively achieved using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique offers high sensitivity and selectivity, allowing for the accurate determination of the analyte even at low concentrations. nih.gov A typical HPLC-MS method for the analysis of this compound would involve a reversed-phase chromatographic separation followed by detection using an electrospray ionization (ESI) source coupled to a mass spectrometer.

Detection by mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides a high degree of specificity. nih.gov In positive ion mode, the 1-dodecanamine cation would be detected. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) would be utilized, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This approach minimizes matrix interference and enhances the accuracy of the quantification. researchgate.net

Below is a table summarizing a hypothetical, yet representative, set of HPLC-MS parameters for the quantification of this compound, based on established methods for similar analytes.

| Parameter | Condition |

| HPLC System | |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 20% B to 95% B over 10 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Mass Spectrometer | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | [M+H]⁺ of 1-Dodecanamine |

| Product Ions (m/z) | Specific fragments of the precursor ion |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table represents a typical starting point for method development for the analysis of this compound, and specific parameters may require optimization based on the sample matrix and instrumentation.

Tensiometry for Surface Tension and Critical Micelle Concentration (CMC) Determination

Tensiometry is a key technique used to measure the surface tension of a liquid and is instrumental in determining the critical micelle concentration (CMC) of surfactants like this compound. The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. nepjol.infoasianpubs.org Above the CMC, the surface tension of the solution remains relatively constant. nih.gov

The determination of the CMC involves measuring the surface tension of a series of solutions with increasing concentrations of the surfactant. A plot of surface tension versus the logarithm of the surfactant concentration will typically show a sharp break point, which corresponds to the CMC. journalssystem.com Common methods for measuring surface tension include the du Noüy ring method and the Wilhelmy plate method.

Research on dodecylamine hydrochloride (DAH), a closely related cationic surfactant, provides insight into the expected tensiometric behavior of this compound. Studies have shown that the surface tension of aqueous solutions of DAH decreases with increasing concentration until the CMC is reached. journalssystem.com The presence of salts can influence the surface tension and the CMC of the surfactant solution. journalssystem.com

The following table presents illustrative research findings on the surface tension of aqueous solutions of a dodecylamine derivative at various concentrations, demonstrating the principle of CMC determination.

| Concentration (mol/dm³) | Surface Tension (mN/m) |

| 0 | 72.5 |

| 1.0 x 10⁻⁵ | 72.2 |

| 5.0 x 10⁻⁵ | 71.5 |

| 1.0 x 10⁻⁴ | 70.2 |

| 5.0 x 10⁻⁴ | 65.8 |

| 1.0 x 10⁻³ | 60.1 |

| 5.0 x 10⁻³ | 45.3 |

| 1.0 x 10⁻² | 38.5 |

| 5.0 x 10⁻² | 38.4 |

Data in this table is representative and derived from studies on analogous compounds to illustrate the relationship between concentration and surface tension for a cationic surfactant. The plot of this data would show a distinct inflection point indicating the Critical Micelle Concentration (CMC). The CMC for dodecylamine-based surfactants is influenced by factors such as pH and the presence of other substances in the solution. mpg.de

Theoretical and Computational Chemistry Approaches to 1 Dodecanamine, Sulfate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules. These calculations allow researchers to understand how 1-dodecanamine, sulfate (B86663) interacts with its environment and to predict its chemical behavior.

Density Functional Theory (DFT) for Molecular Interactions and Adsorption Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bohrium.com It is particularly effective for calculating the molecular interactions and adsorption energies of surfactants on various surfaces. For 1-dodecanamine, which exists in an ionic state (dodecylammonium cation, C₁₂H₂₅NH₃⁺) in the presence of sulfate ions, DFT can elucidate the nature and strength of its binding to different substrates. mdpi.com

Research has shown that the adsorption of dodecylamine (B51217) onto mineral surfaces is highly dependent on the state of the amine group and the properties of the surface. mdpi.com DFT calculations reveal that the interaction is often dominated by strong electrostatic forces. mdpi.comresearchgate.net For instance, in acidic conditions where the amine group is protonated (ionic state), it interacts strongly with negatively charged surfaces. mdpi.com

A key application of DFT is the calculation of adsorption energy, which quantifies the stability of the surfactant on a substrate. Studies on the adsorption of dodecylamine on minerals like calcium sulfate dihydrate and silica (B1680970) have provided precise energy values, demonstrating how the interaction strength varies between the ionic and neutral molecular forms of the amine and across different crystal faces. mdpi.com The more positive the charge on the amine head group, the greater the adsorption energy, indicating a stronger, more favorable interaction. mdpi.com

Table 1: DFT-Calculated Adsorption Energies of Dodecylamine Species on Mineral Surfaces This interactive table presents the calculated adsorption energies for the ionic and molecular forms of dodecylamine on the surfaces of calcium sulfate dihydrate and silica. The significantly more negative energy for the ionic form highlights its much stronger adsorption. mdpi.com

| System Configuration | Adsorption Energy (eV) |

| Ionic Dodecylamine on Calcium Sulfate Dihydrate | -20.105 |

| Ionic Dodecylamine on Silica | -13.036 |

| Molecular Dodecylamine on Silica | -3.169 |

| Molecular Dodecylamine on Calcium Sulfate Dihydrate | -1.998 |

Data sourced from DFT calculations on the stable adsorption configurations. mdpi.com

Prediction of Active Sites and Reaction Pathways

Beyond calculating interaction strength, DFT can predict the most likely points of interaction, or "active sites," on both the surfactant and the substrate. mdpi.com This is achieved by analyzing the electronic distribution, such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov

For dodecylamine, DFT studies have identified the specific atoms involved in the adsorption process. In its ionic form, adsorption is dominated by electrostatic interactions between the hydrogen atoms of the ammonium (B1175870) head group and oxygen atoms on the mineral surface. mdpi.com In its neutral molecular form, weaker electrostatic interactions occur between the nitrogen atom of the amine and surface cations like Ca or Si. mdpi.com

Furthermore, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's ability to accept electrons. Studies have shown that dodecylamine possesses a low LUMO energy, signifying a strong electron-attracting capability and a high propensity to interact with electron-rich surfaces. mdpi.com This predictive power allows for the rationalization of reaction mechanisms at an atomic level, explaining why certain interactions are favored over others and guiding the design of surfactants for specific applications. semanticscholar.orgresearchgate.net

Molecular Dynamics Simulations for Supramolecular Behavior and Interfacial Dynamics

While quantum mechanics provides a static, detailed picture of electronic interactions, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time. MD is used to study large-scale phenomena such as the self-assembly of surfactants into complex structures and their dynamic behavior at interfaces. cuny.edu

Simulation of Self-Assembly Processes and Micelle Formation

In aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like 1-dodecanamine, sulfate spontaneously organize into larger aggregates called micelles. rug.nl MD simulations are instrumental in visualizing and understanding this self-assembly process. rsc.orgresearchgate.net

Simulations starting with randomly distributed dodecylamine molecules in water show a stepwise aggregation process. rug.nltandfonline.com Driven by the hydrophobic effect, the long hydrocarbon tails of the amine molecules avoid water by clustering together, while the polar ammonium-sulfate head groups remain exposed to the aqueous environment. rsc.orgnih.gov This process proceeds through the formation of small initial clusters that subsequently coalesce into larger, more stable micellar structures, which can be spherical or worm-like depending on concentration. rug.nluq.edu.au MD simulations can track key parameters like the radius of gyration and the solvent-accessible surface area to characterize the formation and final structure of these aggregates. nih.gov

Investigation of Adsorption Dynamics on Diverse Substrates

MD simulations are also a powerful tool for investigating the dynamic process of surfactant adsorption onto solid surfaces. nih.gov These simulations can model how individual dodecylamine molecules or pre-formed micelles approach and arrange themselves at a solid-liquid interface, providing insights that complement the static energy calculations from DFT.

Studies on various amine surfactants and substrates like silica and muscovite (B576469) have revealed how factors such as pH influence adsorption behavior. nih.govacs.org At certain pH values, dodecylamine can form a compact, well-organized monolayer or a hemi-micelle structure on a surface. nih.govacs.org At other pH levels, the adsorption may be less organized or even lead to the formation of bilayers. acs.org These simulations show that the primary driving forces for adsorption are electrostatic interactions between the charged head group and the substrate, supplemented by hydrophobic interactions between the alkyl tails of adjacent surfactant molecules. nih.govresearchgate.net This dynamic view is crucial for understanding how these surfactants modify surface properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Alkylamine Sulfate Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its activity or a specific property. researchgate.net In surfactant research, this approach, often termed Quantitative Structure-Property Relationship (QSPR), is used to predict key surfactant properties based on their molecular structure. mdpi.com

For alkylamine sulfates, QSAR models can be developed to predict properties like the critical micelle concentration (CMC), surface tension, and aggregation number. mdpi.comrsc.org These models are built by calculating a set of numerical values, or "molecular descriptors," that represent the structural, electronic, and topological features of the molecules. researchgate.net For a salt like this compound, the descriptors are typically calculated for the active organic cation (the dodecylammonium ion).

The resulting QSAR model is a mathematical equation that links these descriptors to the property of interest. researchgate.net Once validated, this model can be used to predict the properties of new, unsynthesized alkylamine surfactants, accelerating the design of novel molecules with desired performance characteristics without the need for extensive experimentation. mdpi.comliverpool.ac.uk

Table 2: Common Molecular Descriptors Used in Surfactant QSAR/QSPR Models This table lists categories of molecular descriptors and specific examples that are frequently used to build predictive models for surfactant properties. researchgate.netmdpi.comuu.nl

| Descriptor Category | Examples of Descriptors |

| Constitutional Descriptors | Molecular Weight, Number of specific atoms (e.g., oxygen, nitrogen), Relative number of rings |

| Topological Descriptors | Molecular Connectivity Indices (e.g., Kier & Hall index), Shape Indices |

| Quantum-Chemical Descriptors | Total Energy (ET), Molar Heat of Formation (ΔHf), Dipole Moment (D), Energy of Highest Occupied Molecular Orbital (EHOMO), Energy of Lowest Unoccupied Molecular Orbital (ELUMO) |

| Physicochemical Descriptors | LogP (Octanol-water partition coefficient) |

Research Applications and Interfacial Phenomena of 1 Dodecanamine, Sulfate

Surfactant Science and Self-Assembly Phenomena

The behavior of 1-dodecanamine, sulfate (B86663) in aqueous solutions is governed by the principles of surfactant science. Its primary amine group is protonated in acidic to neutral solutions, rendering the molecule cationic. This charge, combined with its hydrophobic tail, dictates its self-assembly into micelles and its activity at surfaces and interfaces.

Determination of Critical Micelle Concentration (CMC) and Influencing Factors (e.g., pH, Electrolytes)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, defined as the concentration above which individual surfactant molecules (unimers) begin to aggregate spontaneously to form micelles. wikipedia.orgnih.gov Below the CMC, 1-dodecanamine, sulfate primarily exists as monomers and adsorbs at interfaces, causing a sharp reduction in surface tension. wikipedia.org Once the CMC is reached, the interface becomes saturated, and further addition of the surfactant leads to the formation of more micelles, with the surface tension remaining relatively constant. wikipedia.org

Several factors significantly influence the CMC of this compound and related ionic surfactants:

pH: The pH of the solution is a critical factor for dodecylamine-based surfactants. The primary amine headgroup is protonated (R-NH3+) in acidic and neutral conditions, making it a cationic surfactant. In alkaline conditions, it becomes a neutral amine molecule (R-NH2), which has much lower water solubility. This change in ionization state directly impacts the electrostatic interactions between headgroups, thereby affecting the CMC. Studies on dodecylamine (B51217) hydrochloride (a related salt) show that pH changes alter its surface activity and aggregation behavior. jcsp.org.pk For instance, in strongly acidic solutions, increased H+ concentration can enhance the repulsive forces between the protonated amine headgroups, potentially increasing the CMC. jcsp.org.pk

Electrolytes: The addition of electrolytes (salts) to a solution of an ionic surfactant like dodecylammonium sulfate typically lowers the CMC. The counterions from the salt can screen the electrostatic repulsion between the charged headgroups of the surfactant molecules, making it energetically more favorable for them to aggregate into micelles at a lower concentration. Research on dodecylammonium chloride has shown that its Krafft point (a measure of solubility and temperature dependence) is significantly affected by electrolyte concentration. tandfonline.com Similarly, the CMC of sodium dodecyl sulfate (SDS), an anionic surfactant, is known to decrease significantly in the presence of buffer salts. lcms.cz

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Ionic Surfactants

| Factor | Effect on CMC | Scientific Reason | Citation |

|---|---|---|---|

| Addition of Electrolytes | Decrease | Counterions from the salt shield the electrostatic repulsion between the charged surfactant headgroups, facilitating micelle formation at lower concentrations. | tandfonline.comlcms.cz |

| Change in pH | Varies (pH-dependent) | For pH-sensitive surfactants like dodecylamine, pH alters the degree of ionization of the headgroup, changing the balance of electrostatic repulsion and hydrophobic interactions. | jcsp.org.pk |

| Temperature | Varies (often U-shaped curve) | Temperature affects both the hydration of the hydrophilic headgroup and the hydrophobic effect of the tail, leading to complex, non-linear changes in the CMC. | tubitak.gov.tr |

| Mixing with Oppositely Charged Surfactants | Significant Decrease | Strong electrostatic attraction between the oppositely charged headgroups (e.g., cationic and anionic) overcomes repulsion, leading to highly favorable aggregation (synergism). | nih.gov |

Micellar Catalysis and Reaction Rate Enhancement in Aqueous Media

Micelles can act as microreactors, altering the rates of chemical reactions in aqueous media, a phenomenon known as micellar catalysis. researchgate.netpageplace.de The enhancement or inhibition of reaction rates is attributed to the partitioning of reactants between the bulk aqueous phase and the micellar pseudophase. The micellar core provides a nonpolar environment, while the surface (Stern layer) is a region of high ionic concentration.

By concentrating reactants into the small volume of the micelles, the effective local concentration increases, which can lead to a significant acceleration of bimolecular reactions. bas.bg Furthermore, the unique environment within the micelle can stabilize the transition state of a reaction, lowering the activation energy. For example, studies on the anionic surfactant sodium dodecyl sulfate (SDS) have shown that its micelles can catalyze the oxidation of propanal, with the reaction rate increasing with surfactant concentration up to a maximum before decreasing. bas.bg This catalytic effect is explained by the association of both reactants in the Stern layer of the micelle. bas.bg While specific studies on this compound are less common, the principles of micellar catalysis by cationic surfactants are well-established, where they are particularly effective for reactions involving anionic nucleophiles.

Surface and Interfacial Tension Reduction Properties

A primary function of any surfactant is its ability to reduce the surface tension of water and the interfacial tension between two immiscible phases, such as oil and water. This compound achieves this by adsorbing at the air-water or oil-water interface. Its hydrophobic dodecyl tail orients away from the aqueous phase (into the air or oil), while the hydrophilic ammonium (B1175870) sulfate headgroup remains in the water. This molecular arrangement disrupts the strong cohesive hydrogen bonding network among water molecules at the surface, thereby lowering the surface energy.

Research on dodecylamine (DDA) demonstrates this effect clearly. The addition of a small amount of DDA causes a sharp drop in the surface tension of an aqueous solution. jcsp.org.pk As the concentration increases towards the CMC, the surface becomes packed with surfactant molecules, and the surface tension reaches a minimum value. jcsp.org.pk Studies on mixtures of dodecylamine hydrochloride (DAH) with fatty acids also show a significant reduction in surface tension, indicating strong surface activity. journalssystem.com

Table 2: Effect of Dodecylamine (DDA) Concentration on Surface Tension

| DDA Concentration (mol/L) | Surface Tension Behavior | Finding | Citation |

|---|---|---|---|

| Low Concentration | Sharp Decrease | Initial addition of DDA leads to a rapid reduction in the surface tension of the aqueous solution. | jcsp.org.pk |

| 1.0 × 10⁻³ mol/L | Plateau Reached | The surface tension value begins to level off, indicating the surface is becoming saturated with surfactant molecules. | jcsp.org.pk |

| 1.2 × 10⁻³ mol/L | Minimum Value | The surface tension reaches its minimum value of approximately 9.48 mN/m, corresponding to the point of optimal foaming and stability. | jcsp.org.pk |

Emulsification, Dispersing, and Foaming Capabilities

The surface-active nature of this compound makes it an effective agent for creating and stabilizing emulsions, dispersions, and foams.

Emulsification: Emulsions are dispersions of one immiscible liquid in another, such as oil in water. Cationic surfactants like dodecylamine hydrochloride are used as emulsifying agents. google.comknowde.com They stabilize oil droplets by forming a protective film at the oil-water interface. This film lowers the interfacial tension and, due to the positive charge of the headgroups, creates an electrostatic repulsion between droplets, preventing them from coalescing.

Dispersing: Similar to emulsification, surfactants can disperse solid particles in a liquid. The surfactant adsorbs onto the particle surface, preventing aggregation and settling.

Foaming: Foams are dispersions of gas in a liquid. The ability of a surfactant to form foam is linked to its ability to lower surface tension. The stability of the foam, however, is a more complex property related to the strength and elasticity of the surfactant film at the air-water interface, as well as the rate of liquid drainage from the foam structure. Studies on dodecylamine (DDA) show that its foaming properties are highly dependent on both pH and concentration. jcsp.org.pk Optimal foaming and foam stability were observed at pH 8 and a DDA concentration of 1.2 × 10⁻³ mol/L, which is below its CMC. jcsp.org.pk Interestingly, in some applications, excessive foam stability can be a problem, and research has shown that adding an anionic surfactant like sodium dodecyl sulfonate can reduce the strong foam stability of DDA solutions. acs.org

Interactions with Other Amphiphilic Molecules in Mixed Surfactant Systems

When this compound (a cationic surfactant) is mixed with other types of surfactants, particularly anionic ones, strong synergistic interactions are often observed. nih.gov These interactions can lead to properties that are superior to those of the individual components.

Mixing a cationic surfactant like dodecylamine hydrochloride (DAH) with an anionic surfactant like sodium dodecyl sulfate (SDS) results in a "catanionic" system. The strong electrostatic attraction between the positively charged amine headgroup and the negatively charged sulfate headgroup leads to very efficient packing at interfaces and a dramatic reduction in the CMC compared to either surfactant alone. nih.govnih.gov This synergistic effect means that a much lower total surfactant concentration is needed to achieve significant surface tension reduction and micelle formation. nih.gov Studies have shown that in such mixtures, a nearly complete surfactant layer can form at the air-water interface at concentrations a thousand times lower than the CMCs of the individual surfactants. nih.gov These interactions can also influence properties like foam stability, with certain mixtures enhancing it while others reduce it. mdpi.comnih.gov

Table 3: Properties of Mixed Surfactant Systems Containing Dodecylamine (DDA) or its Salts

| Mixed System | Observed Interaction/Property | Scientific Explanation | Citation |

|---|---|---|---|

| DDA (cationic) + SDS (anionic) | Strong synergistic effect; significant CMC reduction; formation of viscous films at interfaces. | Strong electrostatic attraction between oppositely charged headgroups leads to dense packing and stable aggregate formation. | nih.govnih.gov |

| DDA (cationic) + Octanol (non-ionic) | Synergistic effect; reduced CMC compared to pure DDA. | Insertion of the non-ionic alcohol between the cationic headgroups reduces electrostatic repulsion and enhances hydrophobic interactions. | bibliotekanauki.pl |

| DDA (cationic) + CTAB (cationic) | Enhanced quartz recovery in flotation compared to DDA alone; increased foam stability. | Both are cationic; the effect is likely due to optimized packing and hydrophobic interactions for the specific application. | mdpi.comnih.gov |

Corrosion Inhibition Mechanisms and Performance

1-Dodecanamine and its salts are effective corrosion inhibitors, particularly for carbon steel in acidic environments. researchgate.networldscientific.com The primary mechanism of inhibition is the adsorption of the surfactant molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. google.comatamanchemicals.com

The inhibition process is believed to occur via the following steps:

Adsorption: In an acidic solution, the dodecylamine molecule is protonated to form the dodecylammonium cation (CH₃(CH₂)₁₁NH₃⁺). This cation spontaneously adsorbs onto the carbon steel surface. researchgate.networldscientific.com The adsorption is driven by the interaction of the polar amine headgroup with the metal surface. researchgate.net

Film Formation: The adsorbed molecules orient themselves with the hydrophobic dodecyl tails pointing away from the metal surface and towards the corrosive solution. This creates a dense, hydrophobic monolayer film. researchgate.netgoogle.com

Barrier Protection: This film acts as a physical barrier, a mechanism known as the "geometric blocking effect". researchgate.networldscientific.com It hinders the diffusion of corrosive species (like H⁺ and Cl⁻ ions in HCl solution) to the metal surface and obstructs the electrochemical reactions that constitute corrosion: the anodic dissolution of iron and the cathodic reduction of hydrogen ions. google.com

Studies using electrochemical techniques like potentiodynamic polarization have confirmed that dodecylamine reduces the corrosion rate of steel. google.com The inhibition efficiency increases with the concentration of the inhibitor. For example, at a concentration of 25 ppm, dodecylamine was found to achieve a corrosion inhibition efficiency of 76%. google.com This performance is attributed to the formation of a stable, adsorbed layer that effectively blocks the active sites on the metal surface. researchgate.netrsc.orgmat-test.com

Table 4: Corrosion Inhibition Performance of Dodecylamine on Carbon Steel

| Inhibitor Concentration | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Citation |

|---|---|---|---|

| 0 ppm (Control) | 211 | 0% | google.com |

| 5 ppm | 74 | 65% | google.com |

| 10 ppm | 65 | 69% | google.com |

| 25 ppm | 51 | 76% | google.com |

Adsorption Characteristics on Metal Surfaces (e.g., Carbon Steel, Copper)

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto metal surfaces, creating a barrier between the metal and the corrosive environment. The adsorption mechanism is primarily driven by the interaction of the dodecylamine molecule's polar head group with the metal surface.

On carbon steel, dodecylamine has been shown to spontaneously adsorb via its polar amine group (-NH₂). atamanchemicals.comresearchgate.net This interaction involves the nitrogen atom's lone pair of electrons, which facilitates bonding with the steel surface. The long, hydrophobic dodecyl (C₁₂) chain is then oriented away from the surface, contributing to a geometric blocking effect that repels corrosive species. atamanchemicals.comresearchgate.net Fourier-transform infrared (FTIR) spectroscopy analysis confirms the presence of amino (–NH) groups on surfaces treated with such compounds. ut.ac.ir

Formation of Protective Monolayer and Multilayer Films

Following adsorption, 1-dodecanamine molecules arrange themselves on the metal surface to form a protective film. Research indicates that 1-dodecanamine forms a self-assembled monolayer on carbon steel surfaces. atamanchemicals.comresearchgate.net This film acts as a physical barrier, isolating the metal from the aggressive medium. The primary inhibition mechanism of this monolayer is attributed to a geometric blocking effect, where the densely packed alkyl chains prevent corrosive agents from reaching the metal substrate. atamanchemicals.comresearchgate.net

The structure of the dodecylamine molecule, with its hydrophilic amine head and a long hydrophobic alkyl tail, facilitates the formation of these organized films. The amine group anchors the molecule to the metal, while the hydrophobic tails create a non-wettable surface that repels aqueous corrosive solutions. atamanchemicals.com While the formation of a distinct, ordered multilayer film of this compound is less commonly detailed, the initial monolayer can serve as a foundation for further, less-ordered adsorption, thickening the protective barrier and enhancing the inhibition effect, particularly at higher concentrations.

Electrochemical Characterization of Inhibition Efficiency

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors like this compound. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed insights into the inhibition mechanism and efficiency.

Potentiodynamic polarization studies show that dodecylamine functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchcommons.org The presence of the inhibitor shifts the polarization curves to lower current densities, indicating a reduction in the corrosion rate. imist.ma

EIS measurements further confirm the formation of a protective film. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor signify the adsorption of inhibitor molecules onto the metal surface, displacing water molecules and reducing the active surface area for corrosion. researchgate.netmdpi.com

Research on dodecylamine's performance on 20# carbon steel in an environment containing saturated CO₂ demonstrated a high inhibition efficiency of 95.8% in the absence of bacteria. mat-test.com Even in the more complex environment containing sulfate-reducing bacteria (SRB), an efficiency of 85.2% was achieved at a concentration of 100 mg/L. mat-test.com

Table 1: Inhibition Efficiency of Dodecylamine on 20# Carbon Steel

| Environment | Inhibitor Concentration | Method | Inhibition Efficiency (%) | Source(s) |

| Saturated CO₂ | Not Specified | Electrochemical | 95.8 | mat-test.com |

| Saturated CO₂ with SRB | 100 mg/L | Weight Loss | 85.2 | mat-test.com |

Mitigation of Galvanic Corrosion in Multi-Metallic Systems

Galvanic corrosion occurs when two dissimilar metals are in electrical contact in the presence of an electrolyte, leading to the accelerated corrosion of the more anodic metal. unifiedalloys.com Corrosion inhibitors play a critical role in preventing this phenomenon by forming a protective barrier on the metal surfaces, thereby interrupting the electrochemical corrosion cell. pavco.comgalvanizing.org.uk

While direct studies on this compound are limited, research on closely related anionic surfactants like sodium dodecyl sulfate (SDS) demonstrates the principle effectively. In a study of a copper-gold (Cu-Au) galvanic couple in a printed circuit board etching solution, the addition of SDS significantly reduced the galvanic corrosion current. mdpi.com An inhibitor efficiency of 93.5% was achieved with 8 mM of SDS. mdpi.com This effect is attributed to the adsorption of the surfactant onto the copper surface, inhibiting its corrosion. mdpi.com This suggests that this compound, by adsorbing onto the surfaces of the metals in a multi-metallic system, can effectively mitigate galvanic corrosion by increasing the surface resistance and suppressing the anodic and/or cathodic reactions.

Table 2: Galvanic Corrosion Inhibition Efficiency of Sodium Dodecyl Sulfate (SDS) for a Cu-Au Couple

| Inhibitor | Concentration | Galvanic Corrosion Current (mA/cm²) | Inhibition Efficiency (%) | Source(s) |

| None | 0 | 3.26 | - | mdpi.com |

| SDS | 4 mM | 0.248 | 92.3 | mdpi.com |

| SDS | 8 mM | 0.211 | 93.5 | mdpi.com |

Role in Microbiologically Influenced Corrosion (MIC) Control

Microbiologically influenced corrosion (MIC) refers to the deterioration of materials initiated or accelerated by the activities of microorganisms, such as sulfate-reducing bacteria (SRB). mdpi.comfrontiersin.org These bacteria can create aggressive local environments and accelerate corrosion through their metabolic processes. mdpi.com

1-Dodecanamine and its salts have demonstrated effectiveness in controlling MIC due to their biocidal properties. Studies have shown that dodecylamine is toxic to SRB and can inhibit their growth. mat-test.com In oilfield produced water containing SRB, dodecylamine achieved a corrosion inhibition efficiency of 85.2% at a concentration of 100 mg/L. mat-test.com The inhibitor not only forms a protective film on the steel surface but also directly combats the microorganisms responsible for the corrosion, making it a dual-action agent against MIC. The formation of biofilms, which is a key component of MIC, can be prevented or reduced by the biocidal action of the amine, thus mitigating this severe form of localized corrosion. mdpi.comnih.gov

Coagulation and Flocculation Applications in Environmental Engineering

In wastewater treatment, many impurities exist as stable colloidal suspensions. aquavarra.ie These particles, typically in the size range of 1 to 10⁻³ µm, carry a net negative surface charge, which causes them to repel each other and remain suspended. mrwa.comresearchgate.net The process of coagulation involves destabilizing these colloidal particles by neutralizing their surface charges. suezwaterhandbook.com

This compound can act as an effective coagulant. When dissolved in water, it dissociates to form the positively charged dodecylammonium cation (C₁₂H₂₅NH₃⁺) and the sulfate anion. The positively charged dodecylammonium ion is attracted to the negatively charged colloidal particles in the wastewater. mrwa.com The adsorption of these cations onto the particle surfaces neutralizes the negative charge, reducing the electrostatic repulsion and collapsing the electrical double layer that keeps the particles stable. aquavarra.ie This charge neutralization allows the destabilized particles to come together through van der Waals attractive forces, forming small aggregates called microflocs. mrwa.comwcs-group.co.uk This initial step of coagulation is critical for the subsequent flocculation and sedimentation stages, which remove the suspended solids from the water. wcs-group.co.ukgetchemready.com

Optimization of Coagulant/Flocculant Dosage and Operational Parameters (e.g., pH, Mixing)

The efficiency of this compound as a coagulant/flocculant is significantly influenced by operational parameters such as dosage, pH, and mixing conditions. Optimization of these factors is crucial for achieving maximum removal of contaminants from water and wastewater. realtechwater.commdpi.com

The optimal dosage of a coagulant is dependent on the characteristics of the water being treated, including the nature and concentration of suspended particles and dissolved organic matter. realtechwater.com For instance, in the treatment of low-turbidity water, it has been observed that a certain minimum coagulant concentration is necessary to initiate effective floc formation. tratamentodeagua.com.br The pH of the solution plays a critical role as it affects the surface charge of both the suspended particles and the coagulant species. kemira.com For aluminum and iron-based coagulants, there are specific pH ranges within which they are most effective. kemira.com For example, aluminum salts are typically effective in a pH range of 5-7, while iron salts can be used over a broader range of 5-11. kemira.com

Mixing is another vital parameter, which is generally divided into two stages: rapid mixing and slow mixing. mdpi.commrwa.com Rapid mixing ensures the uniform dispersion of the coagulant throughout the water, facilitating the destabilization of colloidal particles. mrwa.com This is typically followed by a period of slow mixing, or flocculation, where gentle agitation promotes the collision of destabilized particles to form larger, settleable flocs. mrwa.comnetsolwater.com The intensity and duration of mixing at each stage need to be carefully controlled to prevent floc breakup. tratamentodeagua.com.brmrwa.com

Table 1: Key Operational Parameters in Coagulation-Flocculation

| Parameter | Description | Importance |

| Coagulant Dosage | The concentration of coagulant added to the water. | Insufficient dosage leads to incomplete coagulation, while excessive dosage can lead to charge reversal and restabilization of particles. tratamentodeagua.com.br |

| pH | The measure of acidity or alkalinity of the water. | Affects the surface charge of particles and the chemical species of the coagulant, influencing the mechanism of coagulation. kemira.com |

| Mixing | The process of agitating the water after coagulant addition. | Rapid mixing ensures coagulant dispersion, while slow mixing promotes floc growth. Improper mixing can hinder floc formation or cause floc breakage. mrwa.com |

Floc Formation Kinetics and Aggregate Characteristics

The study of floc formation kinetics provides insights into the rate at which particles aggregate to form larger flocs. mdpi.com This process is influenced by factors such as coagulant dosage, pH, and mixing intensity. tratamentodeagua.com.br The kinetics of coagulation can be described by models that account for the rates of particle aggregation and breakup. tratamentodeagua.com.br Initially, the process is often dominated by the rapid aggregation of destabilized particles, leading to a decrease in the number of primary particles and an increase in floc size. mdpi.com

The characteristics of the resulting aggregates, or flocs, are crucial for their effective removal by sedimentation or filtration. netsolwater.com Desirable floc characteristics include large size, high density, and good shear strength. mrwa.com The structure of the flocs can vary significantly depending on the coagulation mechanism. For instance, flocs formed through sweep coagulation, where particles are enmeshed in a precipitate of the coagulant, tend to be larger and more amorphous. tratamentodeagua.com.br

Research has shown that the type of coagulant used can significantly impact floc characteristics. For example, electrocoagulation, where the coagulant is generated in-situ by an electric current, has been found to produce fragile flocs at a higher growth rate compared to chemical coagulation with alum. nih.gov The resulting flocs from electrocoagulation were also more prone to restructuring and compaction. nih.gov The aggregation mechanism in sweep floc conditions for electrocoagulation has been suggested to be of a Diffusion Limited Cluster Aggregation (DCLA) nature, while for chemical coagulation, it is more akin to Reaction Limited Cluster Aggregation (RLCA). nih.gov

Table 2: Comparison of Floc Characteristics from Different Coagulation Methods

| Coagulation Method | Floc Growth Rate | Floc Strength | Aggregation Mechanism (in sweep floc conditions) |

| Electrocoagulation | Higher | Fragile | Diffusion Limited Cluster Aggregation (DCLA) nih.gov |

| Chemical Coagulation (Alum) | Lower | More Robust | Reaction Limited Cluster Aggregation (RLCA) nih.gov |

Synergy with Inorganic Coagulants and Polymeric Flocculants

The performance of this compound in water treatment can often be enhanced by its use in combination with other chemicals, such as inorganic coagulants and polymeric flocculants. ircwash.org This synergistic approach can lead to improved removal of a wider range of contaminants and the formation of more robust flocs. netsolwater.comresearchgate.net

Inorganic coagulants, such as aluminum sulfate (alum) and ferric chloride, are widely used in water treatment to neutralize the charge of suspended particles. kemira.com When used in conjunction with a cationic surfactant like this compound, a dual-action mechanism can be achieved. The inorganic coagulant can effectively destabilize the bulk of the suspended solids, while the cationic surfactant can target specific negatively charged organic molecules. researchgate.net

Polymeric flocculants, which are high-molecular-weight polymers, can be used as flocculant aids to bridge the small flocs formed during the initial stages of coagulation, leading to the formation of larger and stronger macroflocs. mrwa.comnetsolwater.com Anionic polyacrylamides are one example of polymeric flocculants that have been used in combination with coagulants to improve floc settling and dewatering characteristics. researchgate.net The combination of a primary coagulant and a flocculant aid can be optimized to achieve higher removal efficiencies for various pollutants. researchgate.netdeswater.com

Advanced Materials Synthesis and Nanotechnology

Role as a Structure-Directing Agent in Mesoporous Material Fabrication

1-Dodecanamine and its sulfate salt play a significant role as structure-directing agents (SDAs) in the fabrication of mesoporous materials, particularly mesoporous silica (B1680970). rsc.orgfuturemarketinsights.com Mesoporous materials are characterized by having pores with diameters between 2 and 50 nanometers and are of great interest for applications in catalysis, separation, and drug delivery due to their high surface area and ordered pore structures. researchgate.net

In the synthesis of mesoporous silica, surfactants like this compound self-assemble in solution to form micelles, which act as templates around which the silica network forms. researchgate.net The process typically involves the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of the surfactant template. researchgate.netresearchgate.net The interaction between the positively charged head group of the dodecylammonium ion and the negatively charged silicate (B1173343) species directs the formation of an ordered organic-inorganic composite material. rsc.orgresearchgate.net Subsequent removal of the surfactant template, usually through calcination or solvent extraction, yields the final mesoporous silica with a well-defined pore structure that is a negative replica of the original micellar arrangement. researchgate.net

The final structure of the mesoporous material can be tuned by varying the synthesis conditions, such as the concentration of the surfactant, the pH of the solution, and the temperature. rsc.org The use of co-structure-directing agents (CSDAs) can further influence the mesophase and the resulting pore architecture. rsc.orglu.se

Template and Catalyst in Sol-Gel Processes for Controlled Material Synthesis

1-Dodecanamine is utilized as both a template and a catalyst in sol-gel processes for the synthesis of various materials with controlled morphologies and properties. cymitquimica.comunilongindustry.comlookchem.com The sol-gel process is a versatile wet-chemical technique used to produce ceramic and glassy materials from a chemical solution, or "sol," that acts as a precursor for an integrated network, or "gel." wikipedia.orgnih.gov

In this context, 1-dodecanamine can catalyze the hydrolysis and condensation reactions of metal alkoxide precursors, which are the fundamental steps in the formation of the gel network. nih.gov Simultaneously, its role as a template helps to organize the forming inorganic network, leading to materials with specific structures, such as monodispersed mesoporous bioactive glass sub-micron spheres. cymitquimica.comunilongindustry.com The dual functionality of 1-dodecanamine allows for a "one-pot" synthesis approach, simplifying the production of complex materials. nih.gov

The ability to control the material's structure at the nanoscale through the sol-gel process, guided by templates like 1-dodecanamine, is crucial for applications in fields such as catalysis, where the surface area and pore structure of the material are critical for its performance. nih.gov

Capping Agent for Controlled Nanoparticle Synthesis (e.g., Bimetallic Nanoparticles)

In the field of nanotechnology, 1-dodecanamine serves as a capping agent to control the size, shape, and stability of nanoparticles during their synthesis. sci-hub.senih.gov Capping agents are molecules that adsorb to the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. sci-hub.semdpi.com The choice of capping agent is critical as it influences the final properties and applications of the nanoparticles. sci-hub.seresearchgate.net

1-Dodecanamine, with its long alkyl chain and amine head group, can effectively cap the surface of various nanoparticles, including metallic and bimetallic nanoparticles. nih.govnih.gov The amine group can coordinate to the metal atoms on the nanoparticle surface, while the hydrophobic alkyl chains provide a steric barrier that prevents the particles from coming into close contact and agglomerating. nih.gov

The use of 1-dodecanamine as a capping agent has been demonstrated in the synthesis of SnS2 nanoparticles, where it influenced the morphology, leading to the formation of nanoplates and flower-like structures. nih.gov It has also been implicated in the synthesis of other types of nanoparticles, where the control over size and shape is essential for their catalytic, optical, and electronic properties. sci-hub.senih.gov For instance, in the synthesis of Fe-Ag bimetallic nanoparticles, microwave heating was used in a process that could involve capping agents to control particle size and distribution. nih.gov

Precursor Chemistry for Ionic Liquid Development with Tunable Properties

This compound is an ammonium salt that serves as a foundational precursor in the development of protic ionic liquids (PILs). PILs are a subclass of ionic liquids (ILs) formed through the simple proton transfer from a Brønsted acid to a Brønsted base. scientific-publications.netrsc.orgmdpi.com The compound itself, consisting of a dodecylammonium cation and a sulfate anion, represents a basic structure within this class. The primary amine, 1-dodecanamine, acts as the Brønsted base, while sulfuric acid provides the proton to form the corresponding dodecylammonium cation.

A key advantage of using precursors like 1-dodecanamine is the ability to create ionic liquids with "tunable" properties. scirp.orgissp.ac.ru The physicochemical characteristics of an ionic liquid—such as its viscosity, thermal stability, polarity, and miscibility—are not fixed but can be systematically altered by modifying the structure of its constituent cation and anion. scirp.orgnih.gov This "designer" aspect allows for the creation of solvents and materials tailored for specific applications. issp.ac.ru

The dodecylammonium cation, derived from 1-dodecanamine, is particularly significant. The long C12 alkyl chain imparts specific hydrophobic characteristics to the resulting ionic liquid. By pairing this cation with various anions, a wide range of PILs with different properties can be synthesized. For instance, a study demonstrated the synthesis of a PIL using dodecylamine as the cation source and oleic acid as the anion source to create a lubricant additive. scientific-publications.net The properties of the resulting ammonium salt, such as viscosity and miscibility in base oils, were directly influenced by the choice of the amine and the acid. scientific-publications.net

The tunability of these materials is further illustrated by the significant impact of both the cation's alkyl chain length and the anion's structure on the final properties of the ionic liquid. Generally, increasing the length of the alkyl chain on the cation tends to increase viscosity due to stronger van der Waals interactions. mdpi.com Conversely, the choice of anion can dramatically alter properties like thermal stability and conductivity. rsc.orgscirp.org

| Cation Source (Base) | Anion Source (Acid) | Resulting Ionic Liquid Type | Observed Property/Application | Reference |

|---|---|---|---|---|

| 1-Dodecanamine | Oleic Acid | Protic Ammonium Oleate | Investigated as a lubricant additive; properties like viscosity and miscibility are tunable. | scientific-publications.net |

| Ethanolamine | 2-Ethylhexanoic Acid | Protic Hydroxyethylammonium Alkanoate | Studied for tribological performance, where ionicity affects friction and wear. | mdpi.com |

| 1-butyl-3-methylimidazolium | Various Fluorinated Anions (e.g., [NTF₂]⁻, [BF₄]⁻) | Aprotic Imidazolium Salt | Anion choice significantly alters ionic diffusivity, viscosity, and molar conductivity. | mdpi.com |

| N-butylpyridinium | Metal Chlorides (e.g., NiCl₂, CuCl₂) | Metal-Containing Ionic Liquid | Optical properties and color can be tuned by changing the metal ion in the anion complex. | nih.gov |

Synthesis of Quaternary Ammonium Salts for Diverse Functional Materials

1-Dodecanamine is a vital primary amine precursor for the synthesis of advanced functional materials, particularly quaternary ammonium salts (QAS). QAS are compounds characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. nih.gov The synthesis of QAS typically involves the alkylation of a tertiary amine with an alkyl halide, a process known as the Menschutkin reaction. mdpi.com